molecular formula C12H22O3 B1312008 Ethyl 6-oxodecanoate CAS No. 4144-61-0

Ethyl 6-oxodecanoate

Cat. No. B1312008
CAS RN: 4144-61-0
M. Wt: 214.3 g/mol
InChI Key: ABYZTYKKLSUMLT-UHFFFAOYSA-N
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Description

Ethyl 6-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .


Synthesis Analysis

Ethyl 6-oxodecanoate can be synthesized through various methods . One such method involves the reaction with nickel dichloride and zinc in N,N-dimethyl-formamide at 50 degrees Celsius for 5 hours . The yield of this reaction is 86% .


Molecular Structure Analysis

The molecular structure of Ethyl 6-oxodecanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 6-oxodecanoate, like other esters, has certain physical and chemical properties. Esters are known for their characteristic fruity odors . They are generally colorless and have higher boiling points than the corresponding alcohols or ethers due to their ability to form hydrogen bonds .

Scientific Research Applications

Reduction and Synthesis Applications

Reduction of Carboxylic Acids to Aldehydes

A study demonstrates the reduction of carboxylic acids to aldehydes, specifically using 6-oxodecanoic acid to produce 6-oxodecanal. This process involves halogenation, hydrolysis, and reduction, highlighting a methodology that could be relevant to the manipulation of Ethyl 6-oxodecanoate in synthetic organic chemistry (Fujisawa & Sato, 2003).

Utility of Cyclododecanone in Synthesis

Another study explores the utility of cyclododecanone as a synthon for synthesizing fused heterocycles. While not directly related to Ethyl 6-oxodecanoate, the methodologies for ring enlargement and macrocyclic system synthesis offer insights into complex molecule construction, which could be applicable in research involving Ethyl 6-oxodecanoate and its derivatives (Zoorob, Elsherbini, & Hamama, 2012).

Catalytic and Enzymatic Applications

Phosphine-Catalyzed Annulation

Research on the catalytic synthesis of tetrahydropyridines from Ethyl 2-methyl-2,3-butadienoate suggests potential catalytic applications for Ethyl 6-oxodecanoate. The study shows how ethyl 2-(substituted-methyl)-2,3-butadienoates can undergo [4 + 2] annulation, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yield and selectivity (Zhu, Lan, & Kwon, 2003).

Nucleophilic Acyl Substitutions

A study on nucleophilic acyl substitutions of esters with protic nucleophiles, mediated by oxometallic species, highlights a versatile method for ester transformation. This research is relevant for understanding the reactivity of Ethyl 6-oxodecanoate in the presence of catalysts, potentially offering pathways for its functionalization or integration into larger molecules (Chen et al., 2005).

Photovoltaic and Material Science Applications

Photovoltaic Properties of Derivatives

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, while not directly connected to Ethyl 6-oxodecanoate, indicates an interest in organic compounds for electronic and photovoltaic applications. These studies could inspire further investigation into the electronic properties of Ethyl 6-oxodecanoate derivatives for use in organic electronics or as part of photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

The safety data sheet for Ethyl 6-oxodecanoate indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 6-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-5-8-11(13)9-6-7-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZTYKKLSUMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453871
Record name ethyl 6-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxodecanoate

CAS RN

4144-61-0
Record name ethyl 6-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of activated zinc-copper catalyst (11.5 g), butyl acetate (4 g), toluene (5 g), butyl iodide (15 g) and iodine (3 mg) was heated at 110-120° C. for 2 hours. The mixture was then added dropwise with adipic acid monoethyl ester chloride(15.7 g) at 0° C., and then was allowed to react. After the reaction was completed, ice-cooled water was added to the reaction solution, and then decomposed with dilute sulfuric acid. The oily layer was extracted with ether, washed with aqueous sodium hydrogencarbonate, washed with water, and then dried. The residue was evaporated to remove the solvent, and then distilled, thereby giving ethyl 6-oxodecanoate (8.1 g).
Name
adipic acid monoethyl ester chloride
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
3 mg
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Three
Quantity
4 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Cason, FJ Schmitz - The Journal of Organic Chemistry, 1963 - ACS Publications
A/3, 3-dimethyl-5-keto acidbehaves similarly to theunsubstituted compound, in that the acid chloride exists as the cyclic structure, but the pseudo ester could not be obtained. …
Number of citations: 6 pubs.acs.org
HE Holmquist, HS Rothrock, CW Theobald… - Journal of the …, 1956 - ACS Publications
The principal acidic product of the reaction of decahydronaphthalene with oxygen, under conditions favoring decomposi-tion of the intermediate decahydronaphthalene hydroperoxide …
Number of citations: 19 pubs.acs.org
吉岡寅吉 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
Ethyl 6-oxodecanoate was prepared from ethyl adipate chloride and butyl iodide, with zinc-copper catalyst, the carbonyl group reduced, and brominated with hydrogen bromide to …
Number of citations: 3 www.jstage.jst.go.jp

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